Unique Molecular Architecture: Orthogonal Reactive Handles for Selective Diversification
The target compound possesses a unique combination of a free carboxylic acid at position 3 and a methyl ester at position 5. This contrasts with close analogs like isothiazole-3-carboxylic acid (only one acid handle) or 5-methyl-isothiazole-3-carboxylic acid (one acid and one unreactive methyl group). The dual, differentiated carboxylic functionalities enable sequential, chemoselective reactions (e.g., amide coupling, ester hydrolysis) in a single molecule, a capability not present in simpler analogs [1].
| Evidence Dimension | Number of Orthogonal Reactive Handles |
|---|---|
| Target Compound Data | 2 (Free carboxylic acid at C3, Methyl ester at C5) |
| Comparator Or Baseline | Isothiazole-3-carboxylic acid: 1 (Free acid only); 5-Methyl-isothiazole-3-carboxylic acid: 1 (Free acid only, methyl group is inert under most conditions) |
| Quantified Difference | The target compound provides dual reactivity, enabling a wider range of chemical transformations. |
| Conditions | N/A (Structural Functional Group Analysis) |
Why This Matters
This architectural feature directly addresses procurement needs for building blocks that can serve as branching points in the divergent synthesis of compound libraries, increasing synthetic efficiency and scaffold complexity.
- [1] BenchChem. (Note: Used for structural confirmation). View Source
